

# Foliglurax: A Comparative Guide to its Structural Activity Relationship and Preclinical Profile

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Foliglurax** (PXT002331) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a promising non-dopaminergic target for the symptomatic treatment of Parkinson's disease.[1][2][3] Developed by Prexton Therapeutics, **Foliglurax** progressed to Phase II clinical trials.[2] However, its development was discontinued after it failed to meet the primary endpoints in reducing "off" time and dyskinesia in Parkinson's disease patients. Despite this clinical outcome, the medicinal chemistry efforts leading to the discovery of **Foliglurax** and the associated structural activity relationship (SAR) studies provide valuable insights for the development of future mGluR4 PAMs. This guide offers a detailed comparison of **Foliglurax** and its key analogs, supported by experimental data and protocols.

# Structural Activity Relationship (SAR) of Foliglurax and Related Compounds

The discovery of **Foliglurax** stemmed from the optimization of the early mGluR4 PAM tool compound, (-)-PHCCC. The research focused on replacing the chiral cyclopropane and amide moieties of (-)-PHCCC to simplify the scaffold and improve brain penetration.[1] This led to a novel chromenone-oxime series of compounds with enhanced properties.



A key breakthrough was the identification of compound 40, a potent and selective mGluR4 PAM with good water solubility. Further optimization of the pharmacokinetic profile of compound 40, particularly to improve oral administration, led to the discovery of compound 60, which was later named **Foliglurax**.

The following tables summarize the in vitro potency and pharmacokinetic data for key compounds in the developmental lineage of **Foliglurax**, as reported by Charvin et al. in the Journal of Medicinal Chemistry (2017).

In Vitro Potency at the Human mGluR4 Receptor

Compound	Structure	EC50 (nM)
(-)-PHCCC	2500	
Compound 1	14200	
Compound 14	160	_
Compound 40	80	_
Foliglurax (Compound 60)	79	_

EC50 values represent the concentration of the compound that elicits a half-maximal response in a functional assay measuring the potentiation of the glutamate response at the mGluR4 receptor.

# In Vivo Pharmacokinetic Properties in Rats



Compoun d	Route of Administr ation	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Brain/Pla sma Ratio
Compound 40	i.p.	10	1040	0.25	1180	1.5
Compound 40	p.o.	10	480	0.5	1340	-
Foliglurax (Compoun d 60)	p.o.	25	2913	1	13457	1.1

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve; i.p.: Intraperitoneal; p.o.: Oral.

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the SAR studies of **Foliglurax** and its analogs.

## In Vitro mGluR4 Potency Assay (Calcium Mobilization)

Objective: To determine the potency (EC50) of compounds as positive allosteric modulators of the human mGluR4 receptor.

Cell Line: HEK293 cells stably expressing the human mGluR4 receptor.

#### Methodology:

- HEK293-hmGluR4 cells are seeded into 384-well plates and cultured overnight.
- The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37 °C.
- After incubation, the dye solution is removed, and the cells are washed with assay buffer.
- The assay plate is then placed in a fluorescence imaging plate reader (FLIPR).



- A baseline fluorescence reading is taken.
- The test compounds are added to the wells at various concentrations, followed by the addition of a sub-maximal concentration of glutamate (EC20).
- The change in fluorescence, indicative of intracellular calcium mobilization, is measured over time.
- The EC50 values are calculated from the concentration-response curves using non-linear regression analysis.

### In Vivo Pharmacokinetic Studies in Rats

Objective: To determine the pharmacokinetic profile of the compounds after oral or intraperitoneal administration in rats.

Animal Model: Male Sprague-Dawley rats.

#### Methodology:

- Animals are fasted overnight before dosing.
- The test compound is formulated in a suitable vehicle (e.g., water with a co-solvent).
- The compound is administered to the rats via oral gavage (p.o.) or intraperitoneal injection (i.p.) at a specified dose.
- Blood samples are collected from the tail vein at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
- Plasma is separated from the blood samples by centrifugation.
- At the final time point, animals are euthanized, and brain tissue is collected.
- The concentration of the compound in plasma and brain homogenates is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).



• Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data using appropriate software. The brain-to-plasma ratio is calculated from the concentrations in the brain and plasma at a specific time point.

# Signaling Pathway and Experimental Workflow mGluR4 Signaling Pathway

**Foliglurax** acts as a positive allosteric modulator of the mGluR4 receptor. This G-protein coupled receptor (GPCR) is coupled to the Gi/o protein. Upon activation by glutamate, the receptor undergoes a conformational change, which is enhanced by the binding of **Foliglurax** to an allosteric site. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream signaling cascades.



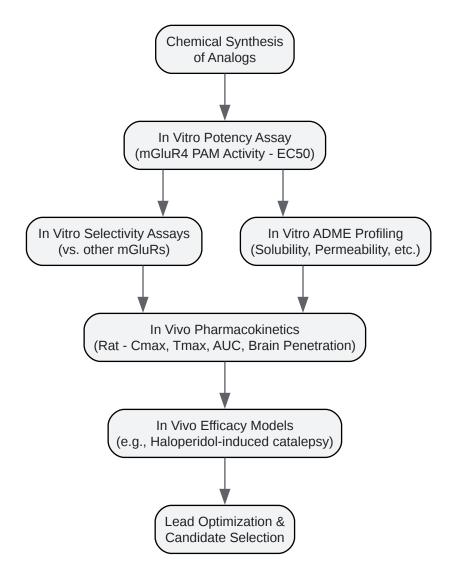
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Caption: mGluR4 signaling pathway modulated by Foliglurax.

## **Experimental Workflow for SAR Studies**

The structural activity relationship studies for **Foliglurax** and its analogs typically follow a structured workflow, from chemical synthesis to in vivo evaluation.





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Caption: Experimental workflow for SAR studies.

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